5-Bromo-6-ethoxy-2-methylquinoline-4-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-ethoxy-2-methylquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the bromination of 2-methylquinoline followed by ethoxylation and carboxylation under controlled conditions .
Industrial Production Methods: Industrial production methods often employ optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-6-ethoxy-2-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: These reactions modify the oxidation state of the compound, often altering its biological activity.
Common Reagents and Conditions:
Substitution Reactions: Typically use reagents like sodium azide or amines under mild conditions.
Oxidation Reactions: Employ oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products: The major products formed depend on the type of reaction. For instance, substitution reactions can yield azido or amino derivatives, while oxidation reactions can produce quinoline N-oxides .
Scientific Research Applications
5-Bromo-6-ethoxy-2-methylquinoline-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 5-Bromo-6-ethoxy-2-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects . The exact pathways and molecular targets are still under investigation, but its quinoline core structure plays a crucial role in its biological activity .
Comparison with Similar Compounds
- 4-Bromo-6-ethoxy-2-methylquinoline
- 4-Bromo-8-methoxy-2-methylquinoline
- 4-Bromo-6-methoxy-2-methylquinoline
Comparison: Compared to these similar compounds, 5-Bromo-6-ethoxy-2-methylquinoline-4-carboxylic acid is unique due to its carboxylic acid functional group, which enhances its solubility and reactivity. This makes it more versatile for various chemical reactions and applications .
Properties
CAS No. |
89267-28-7 |
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Molecular Formula |
C13H12BrNO3 |
Molecular Weight |
310.14 g/mol |
IUPAC Name |
5-bromo-6-ethoxy-2-methylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C13H12BrNO3/c1-3-18-10-5-4-9-11(12(10)14)8(13(16)17)6-7(2)15-9/h4-6H,3H2,1-2H3,(H,16,17) |
InChI Key |
XJGIQWOKTKEDFL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C2=C(C=C(N=C2C=C1)C)C(=O)O)Br |
Origin of Product |
United States |
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